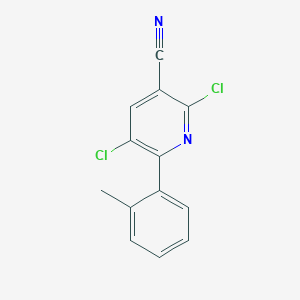
2,5-Dichloro-6-(o-tolyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-6-(o-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of two chlorine atoms and an o-tolyl group attached to a nicotinonitrile core. It is a light-yellow to yellow powder or crystalline solid and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-(o-tolyl)nicotinonitrile typically involves the chlorination of a nicotinonitrile precursor. One common method is the reaction of 2,5-dichloronicotinonitrile with o-tolyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve maximum efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-6-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce oxides or amines, respectively.
Aplicaciones Científicas De Investigación
2,5-Dichloro-6-(o-tolyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-6-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-(o-tolyl)nicotinonitrile
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2-chloro-5-(o-tolyl)nicotinonitrile
Uniqueness
2,5-Dichloro-6-(o-tolyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H8Cl2N2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
2,5-dichloro-6-(2-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c1-8-4-2-3-5-10(8)12-11(14)6-9(7-16)13(15)17-12/h2-6H,1H3 |
Clave InChI |
SEJLFLHNWHABDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=C(C(=N2)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















